![molecular formula C17H25NO4S B2969654 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide CAS No. 941914-55-2](/img/structure/B2969654.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide
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Overview
Description
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group attached to a 4-ethylbenzenesulfonamide moiety .
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,4-dioxaspiro[4.5]decan-2-ylmethyl and 4-ethylbenzenesulfonamide moieties. The exact structure would depend on the specific arrangement and bonding of these groups .Scientific Research Applications
Overview of Sulfonamide Derivatives
Sulfonamide derivatives, including N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide, have demonstrated a broad spectrum of bioactive properties due to their chemical structure modifications. These derivatives have shown potential in various medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic activities, as well as potential in treating neurological diseases and as diuretic drugs. The exploration of sulfonamide compounds in medicinal chemistry continues to be a vibrant area of research, aiming at the design of new drug molecules with enhanced efficacy and reduced toxicity (He Shichao et al., 2016).
Antimicrobial Applications
Parabens, structurally similar to sulfonamides, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceuticals due to their antimicrobial properties. While not directly related to this compound, the study of parabens in aquatic environments highlights the ongoing interest in understanding the environmental impact and efficacy of antimicrobial agents. This research underscores the importance of evaluating the safety and environmental persistence of sulfonamide derivatives, including their potential as antimicrobial agents (Camille Haman et al., 2015).
Synthesis and Chemical Characterization
Research into the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide has expanded the understanding of sulfonamide chemistry. This includes developments in the sequential Nicholas and Pauson-Khand reactions, production of multifunctional click cycloalkyne agents, and improvements in intramolecular Pauson-Khand reactions. These advancements contribute to the discovery of sulfonamide-based functional molecules and pharmaceuticals, highlighting the versatility of sulfonamide moieties in organic synthesis and pharmaceutical development (Kyosuke Kaneda, 2020).
Environmental Considerations and Toxicity
The occurrence and toxicity of triclosan, a compound related to sulfonamides through its broad-spectrum antibacterial activity, have been extensively studied. This research emphasizes the need for careful consideration of the environmental persistence and potential toxicity of sulfonamide derivatives. The environmental impact of antimicrobial agents, including their accumulation in aquatic organisms and potential to select for resistant bacterial strains, is a critical area of investigation for ensuring the safe use of these compounds (G. Bedoux et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-2-14-6-8-16(9-7-14)23(19,20)18-12-15-13-21-17(22-15)10-4-3-5-11-17/h6-9,15,18H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMIKNHHKPYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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